molecular formula C14H19N7O2 B5760227 6-{[4-(dimethylamino)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol

6-{[4-(dimethylamino)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol

Cat. No. B5760227
M. Wt: 317.35 g/mol
InChI Key: QZGFAPJNGIPXNJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related triazine derivatives often involves multi-step reactions, including condensation, cyclization, and nucleophilic substitution reactions. For example, a novel synthesis approach under microwave irradiation for triazine derivatives suggests a methodology that could potentially be adapted for the synthesis of the compound (Sadek et al., 2023). Similarly, the synthesis and study of 6-substituted-2,4-dimethyl-3-pyridinols, including derivatives with dimethylamino groups, provide insights into the synthesis routes for related compounds (Wijtmans et al., 2004).

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals that triazine derivatives can exhibit planar structures due to π-conjugation, facilitating extensive networks of hydrogen bonds and π–π stacking interactions, as observed in some crystallographic studies (Liping Lu et al., 2004). These structural features are critical for understanding the chemical behavior and potential interaction mechanisms of the compound.

Chemical Reactions and Properties

Triazine derivatives are known for participating in various chemical reactions, including nucleophilic substitution and cyclization, to yield a diverse array of compounds. The reactivity of such compounds towards different reagents can lead to the synthesis of novel derivatives with unique biological and chemical properties (Patel et al., 2011).

Physical Properties Analysis

The physical properties of triazine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular geometry and intermolecular interactions. X-ray crystallography studies provide detailed insights into the molecular and crystal structures of these compounds, which are crucial for understanding their physical properties and behavior in different environments.

Chemical Properties Analysis

The chemical properties of triazine derivatives, including acidity, basicity, and reactivity towards various chemical agents, are defined by the nature of their functional groups and the electronic distribution within the molecule. Studies on the synthesis and reactivity of similar compounds highlight the versatility of triazine derivatives in chemical synthesis and their potential as intermediates in the production of biologically active molecules (Desai et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, its mechanism of action would involve interacting with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide an accurate assessment .

Future Directions

The future research directions for this compound could involve studying its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, investigating its physical and chemical properties, and exploring its uses in fields like medicine, materials science, or chemical engineering .

properties

IUPAC Name

3-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]oxy]-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N7O2/c1-20(2)12-15-13(21-8-4-3-5-9-21)17-14(16-12)23-11-7-6-10(22)18-19-11/h6-7H,3-5,8-9H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGFAPJNGIPXNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCCCC2)OC3=NNC(=O)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridazin-3-ol, 6-(4-dimethylamino-6-piperidin-1-yl-[1,3,5]triazin-2-yloxy)-

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